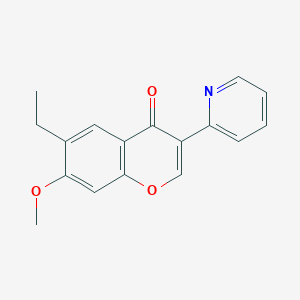
6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-ethyl-7-methoxy-4H-chromen-4-one with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone quinones, while reduction can produce dihydrochromenones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4H-chromen-4-one: Lacks the ethyl and pyridinyl substituents.
6-ethyl-4H-chromen-4-one: Lacks the methoxy and pyridinyl substituents.
3-(2-pyridinyl)-4H-chromen-4-one: Lacks the ethyl and methoxy substituents.
Uniqueness
6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methoxy, and pyridinyl groups can enhance its interactions with specific molecular targets and improve its solubility and stability.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
6-ethyl-7-methoxy-3-pyridin-2-ylchromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-3-11-8-12-16(9-15(11)20-2)21-10-13(17(12)19)14-6-4-5-7-18-14/h4-10H,3H2,1-2H3 |
InChI Key |
YLTIMYOBCHMPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















